Nitrosoaldicarb
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H13N3O3S |
|---|---|
Molecular Weight |
219.26 g/mol |
IUPAC Name |
[(2-methyl-2-methylsulfanylpropylidene)amino] N-methyl-N-nitrosocarbamate |
InChI |
InChI=1S/C7H13N3O3S/c1-7(2,14-4)5-8-13-6(11)10(3)9-12/h5H,1-4H3 |
InChI Key |
REOBLFQFMWNHKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=NOC(=O)N(C)N=O)SC |
Origin of Product |
United States |
Molecular Characteristics and Chemical Reactivity Considerations
Structural Elucidation and the Significance of the Nitroso Moiety
The structure of nitrosoaldicarb is fundamentally derived from its parent compound, aldicarb (B1662136), through the introduction of a nitroso (-N=O) group. This substitution significantly alters the electronic and steric properties of the molecule, thereby influencing its chemical reactivity and environmental fate.
The key structural features of this compound include an oxime ester, a carbamate (B1207046) group, and the defining nitroso moiety attached to the carbamate nitrogen. The presence of the N-nitroso group introduces a site of potential photochemical and chemical reactivity not present in aldicarb. who.int The N-N bond in N-nitroso compounds is known to have a relatively low bond dissociation energy, making it susceptible to cleavage under certain conditions.
Table 1: Structural Information for this compound
| Identifier | Value |
|---|---|
| Molecular Formula | C7H13N3O3S |
| SMILES | CC(C)(/C=N/OC(=O)N(C)N=O)SC |
| InChI | InChI=1S/C7H13N3O3S/c1-7(2,14-4)5-8-13-6(11)10(3)9-12/h5H,1-4H3/b8-5+ |
Data sourced from PubChem.
The nitroso group is a well-known functional group in organic chemistry, and its presence can confer unique reactivity to a molecule. britannica.com C-nitroso species, for example, exhibit ambiphilic reactivity, meaning they can react with both nucleophiles and electrophiles. epa.gov This characteristic is a key determinant of their chemical interactions in various media.
Influence of Molecular Structure on Environmental Transformations
The molecular structure of this compound suggests several potential pathways for its transformation in the environment. These transformations are largely dictated by the chemical functionalities present in the molecule, including the carbamate linkage and the nitroso group.
Environmental transformations of pesticides and related compounds can occur through biotic and abiotic processes, such as hydrolysis, photolysis, and microbial degradation. nih.govresearchgate.net While specific studies on this compound are limited, the behavior of its parent compound, aldicarb, and other nitroso compounds can provide insights into its likely environmental fate.
Aldicarb is known to undergo oxidation in soil to form aldicarb sulfoxide (B87167) and aldicarb sulfone, which are also toxic. who.intnih.gov It is plausible that this compound could undergo similar oxidative transformations at the sulfur atom.
Hydrolysis: The carbamate ester linkage in this compound is susceptible to hydrolysis, a process that would cleave the molecule and likely lead to detoxification. The rate of hydrolysis is typically pH-dependent. For aldicarb, the half-life in water varies significantly with pH, ranging from minutes at pH > 12 to 560 days at pH 6.0. who.int Hydrolysis of nitrosoureas has also been shown to be influenced by pH, with both spontaneous and hydroxide-ion-catalyzed reactions occurring. nih.govnih.gov It can be inferred that the stability of this compound in aquatic environments would also be highly dependent on pH.
Photolysis: The nitroso group can absorb ultraviolet (UV) and visible light, making nitroso compounds susceptible to photochemical transformation. researchgate.netfrontiersin.org The photolysis of N-nitrosamines can proceed through homolytic cleavage of the N-N bond, leading to the formation of reactive radical species. nih.govacs.org These radicals can then participate in a variety of secondary reactions. The photochemical degradation of pesticides is a significant environmental transformation pathway. unito.it Therefore, it is expected that this compound would be susceptible to degradation by sunlight in surface waters and on soil surfaces.
Biodegradation: Microbial degradation is a key process in the environmental dissipation of many pesticides. researchgate.netnih.govmdpi.com While specific microbial pathways for this compound have not been elucidated, microorganisms are known to degrade a wide range of organic compounds, including those with nitroaromatic and N-nitroso functionalities. researchgate.net The degradation of aldicarb in soil is influenced by microbial activity, with transformation to its sulfoxide being a primary microbial process. nih.govnih.gov
Theoretical Aspects of Reactivity in Environmental Media
The reactivity of C-nitroso species has been investigated using computational methods, providing insights into their complex reaction mechanisms. epa.govnih.gov Such studies can help to rationalize and predict the outcomes of reactions in which these compounds participate. For instance, computational studies on the ene reaction of nitrosoarenes have elucidated the role of steric and electronic effects in determining the reaction pathway. nih.govresearchgate.net
The electronic structure of the nitroso group in this compound would be a key focus of theoretical studies. The distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO) would provide valuable information about its susceptibility to nucleophilic or electrophilic attack. The relatively weak N-N bond in the N-nitroso functionality suggests that radical-mediated reactions could be a significant aspect of its reactivity profile. nih.gov
In environmental media such as soil and water, the interactions of this compound with naturally occurring substances like dissolved organic matter and mineral surfaces would also influence its reactivity and transformation. csbsju.edu Theoretical models can be employed to simulate these interactions and predict the adsorption, desorption, and catalytic degradation of the compound.
Environmental Fate and Transport Dynamics
Biotic Degradation Processes
Biotic degradation involves the transformation of compounds by living organisms, primarily microorganisms. serdp-estcp.mil This is a major pathway for the dissipation of many organic pesticides in the environment. nih.gov
The microbial breakdown of nitrosoaldicarb is anticipated to proceed through enzymatic pathways that target the carbamate (B1207046) ester linkage and potentially the nitroso group. dss.go.thmdpi.com Microorganisms in soil and water possess a diverse array of enzymes capable of degrading complex organic molecules. d-nb.infofrontiersin.org
Two primary enzymatic mechanisms are likely involved in the initial breakdown of this compound:
Carbamate Hydrolases (Esterases): Many microorganisms produce esterase enzymes that can hydrolyze the carbamate ester bond. nih.gov This is a detoxification step that cleaves the molecule, yielding aldicarb (B1662136) oxime and N-nitrosomethylamine. This pathway is analogous to the microbial hydrolysis of aldicarb.
Nitroreductases: Some anaerobic and facultative anaerobic bacteria can reduce the nitroso group. dss.go.th This pathway would transform this compound into its corresponding hydrazine (B178648) derivative or cleave the N-N bond to regenerate the secondary amine functionality of aldicarb.
Following the initial breakdown, the resulting products like aldicarb oxime can be further metabolized by microorganisms into less complex molecules such as aldehydes, acids, and ultimately carbon dioxide. dss.go.th
The complete mineralization of a complex molecule like this compound often requires the synergistic action of a microbial consortium, where different species perform different steps in the degradation pathway. d-nb.infoepa.gov While a single microbial strain might initiate the breakdown, other members of the community utilize the intermediate products. epa.gov
Studies have shown that bacteria from genera such as Bacillus, Arthrobacter, and Rhodococcus are involved in the degradation of various pesticides and complex organic compounds. epa.gov For instance, bacterial consortia have been successfully used to degrade compounds like sulfamethoxazole (B1682508) and β-cypermethrin. epa.gov Research on aldicarb has indicated that soil microorganisms can cause its rapid breakdown. Although specific strains that degrade this compound have not been extensively documented, it is highly probable that soil microbial communities with a history of exposure to carbamate pesticides would possess the necessary enzymatic machinery. navy.milepa.gov The efficiency of this degradation is enhanced by the metabolic diversity within a consortium, which can prevent the accumulation of potentially inhibitory intermediate products. frontiersin.org
Microbial Degradation Mechanisms and Pathways
Enzymatic Biotransformation and Enzyme Characterization
The biotransformation of aldicarb in organisms and soil is a critical process dictating its persistence and the nature of residues. This transformation is primarily an enzymatic process. In plants, animals, and soil microorganisms, the initial and rapid step is the oxidation of the sulfur atom, converting aldicarb to aldicarb sulfoxide (B87167). fao.orgresearchgate.netepa.gov This is followed by a slower oxidation of the sulfoxide to aldicarb sulfone. epa.govwho.intapvma.gov.au Both of these metabolites are also biologically active. who.int The enzymes responsible for this thio-oxidation in soil are primarily microbial. capes.gov.br
The metabolic activation of N-nitrosamines, a class of compounds to which this compound belongs, is predominantly catalyzed by cytochrome P450 (CYP450) enzymes in mammals. researchgate.netpjoes.comacs.org These enzymes facilitate the hydroxylation at the α-carbon position relative to the N-nitroso group, which is a key activation step. researchgate.net While specific enzymes for this compound are not characterized, it is plausible that microbial enzyme systems, potentially including oxidoreductases and hydrolases, are involved in its transformation in the environment. Aldicarb itself can be hydrolyzed to form aldicarb oxime, and its metabolites, the sulfoxide and sulfone, are hydrolyzed to their respective oximes. fao.orgwho.int The detoxification pathway for aldicarb and its metabolites involves the hydrolysis of the carbamate ester bond. fao.orgwho.int
Biodegradation in Terrestrial and Aquatic Ecosystems
The biodegradation of aldicarb and its metabolites is a key factor influencing their environmental persistence. In soil, aldicarb degrades through both microbial action and chemical hydrolysis. capes.gov.brepa.gov The half-life of the parent aldicarb in soil can be short, ranging from a few days to two months. who.int Some studies report a general persistence range of 1 to 15 days under field conditions. epa.govnih.gov The degradation process involves transformation to the more persistent metabolites, aldicarb sulfoxide and aldicarb sulfone. nih.govapvma.gov.au The degradation of these total carbamate residues in surface soils typically has a half-life of 0.3 to 3.5 months. apvma.gov.au
Factors influencing biodegradation rates in soil include pH, moisture, temperature, and organic matter content. capes.gov.broup.com Enhanced or accelerated biodegradation has been observed in soils with a history of aldicarb or other carbamate pesticide applications, where microbial populations adapt to utilize the compound as a carbon or nitrogen source. oup.comannualreviews.org
In aquatic systems, aldicarb is considered non-persistent in surface waters, with a reported half-life of about 5 days in lake and pond water. epa.gov However, it is very persistent in groundwater, especially under acidic conditions, where hydrolysis is slow and microbial activity is low. who.int Here, the half-life for degradation can range from weeks to several years. who.int The primary degradation pathway in groundwater is chemical hydrolysis, though some microbial decay can occur in shallow, aerobic groundwater. who.intepa.gov
Environmental Mobility and Partitioning Behavior
The movement and partitioning of this compound in the environment are governed by its physical and chemical properties, which can be inferred from its parent compound, aldicarb, and its primary metabolites.
Leaching Potential to Groundwater Systems
Due to its high water solubility and low adsorption to soil, aldicarb and its mobile metabolites, aldicarb sulfoxide and aldicarb sulfone, have a high potential to leach through the soil profile and contaminate groundwater. apvma.gov.aunih.govpic.int This risk is most significant in sandy soils with low organic matter, particularly in areas with high rainfall or irrigation and shallow water tables. apvma.gov.auapvma.gov.auepa.gov
Numerous instances of groundwater contamination by aldicarb and its sulfoxide and sulfone metabolites have been documented. who.intpic.intepa.gov Laboratory leaching studies confirm that while aldicarb itself may degrade, its more persistent and mobile metabolites are significant leachers. nih.gov The composition of the leachate reaching groundwater depends on the time elapsed between application and significant rainfall events. nih.gov Given these characteristics, this compound, if formed in the soil, would also be presumed to have a high leaching potential.
Volatilization Processes and Atmospheric Transport
Volatilization from soil or water surfaces is not considered a major dissipation pathway for aldicarb. nih.govccme.ca This is due to its low vapor pressure and a low Henry's Law constant, which indicates a low tendency to partition from water to air. epa.govnih.govherts.ac.uk The major metabolites, aldicarb sulfoxide and aldicarb sulfone, are even less volatile than the parent compound. inchem.org
While direct volatilization is minimal, if released into the atmosphere, vapor-phase aldicarb is expected to be degraded by reacting with hydroxyl radicals, with an estimated half-life of about 42 hours or 3.5 days. epa.govnih.gov However, because of the low volatility, long-range atmospheric transport of aldicarb and its metabolites is not anticipated to be a significant environmental process. ccme.ca It is expected that this compound would exhibit similarly low volatility.
Table 2: Volatility Properties of Aldicarb and its Metabolites
| Compound | Vapor Pressure at 25°C (mm Hg) | Henry's Law Constant (atm·m³/mol) |
|---|---|---|
| Aldicarb | 1 x 10⁻⁴ inchem.org | 1.5 x 10⁻⁹ epa.gov |
| Aldicarb Sulfoxide | 7 x 10⁻⁵ inchem.org | Not available |
| Aldicarb Sulfone | 9 x 10⁻⁵ inchem.org | Not available |
Data derived from studies on the parent compound and its primary metabolites.
Plant Uptake and Translocation Mechanisms
Aldicarb is a systemic pesticide, meaning it is readily absorbed by plant roots from the soil and translocated throughout the plant. epa.govapvma.gov.auapvma.gov.au This systemic activity is a key part of its function as an insecticide and nematicide. apvma.gov.au Following uptake, aldicarb is rapidly metabolized within the plant to aldicarb sulfoxide and subsequently to aldicarb sulfone. epa.govapvma.gov.au These metabolites are also translocated within the plant's vascular system.
The uptake process from the soil is facilitated by the high water solubility of aldicarb and its metabolites. pic.int Once in the plant, they move upwards in the xylem with the flow of water. Studies have shown that residues can accumulate in various plant parts, including fruits and foliage. fao.orgwho.int The extent of accumulation and subsequent degradation depends on the plant species, growth stage, and environmental conditions. fao.org Given its likely structural and chemical similarities, this compound, if present in the soil solution, would be expected to be taken up and translocated by plants in a manner similar to aldicarb and its other metabolites.
Biochemical Interactions and Mechanistic Studies
Molecular Mechanisms of Enzyme Inhibition (e.g., Acetylcholinesterase)
The primary mechanism of toxicity for carbamate (B1207046) pesticides, including the parent compound aldicarb (B1662136), is the inhibition of acetylcholinesterase (AChE). who.int This enzyme is critical for the proper functioning of the nervous system, where it catalyzes the hydrolysis of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors. who.int
Aldicarb, like other carbamates, acts as a reversible inhibitor of AChE. The inhibition process involves the carbamoylation of a serine hydroxyl group within the active site of the enzyme. This process is analogous to the action of organophosphates, but the resulting carbamoylated enzyme is significantly less stable than a phosphorylated enzyme. who.int Spontaneous hydrolysis can regenerate the active enzyme, with the in vitro half-life for the reactivation of aldicarb-inhibited cholinesterase being approximately 30-40 minutes. who.int
While comprehensive kinetic data for the direct inhibition of acetylcholinesterase by nitrosoaldicarb is not extensively detailed in publicly available literature, studies on its parent compound and related N-nitroso carbamates provide context. The focus of research on this compound has largely been on its mutagenic and carcinogenic properties rather than its direct enzyme inhibition kinetics. However, one study investigating the genetic toxicity of N-methylcarbamate insecticides noted that N-nitrosation significantly increased the cytotoxicity of aldicarb in Chinese hamster V79 cells. oup.com The cytotoxicity of NO-aldicarb was found to be substantially higher than that of the parent aldicarb. oup.com
Table 1: Comparative Cytotoxicity of Aldicarb and its N-Nitroso Derivative
| Compound | Cytotoxicity (LD₅₀ in µg/ml) | Relative Increase in Cytotoxicity |
|---|---|---|
| Aldicarb | >10,000 | - |
| This compound (NO-aldicarb) | 39.37 | >250-fold |
Data sourced from studies on Chinese hamster V79 cells. oup.com
Identification of Molecular Targets and Binding Dynamics in Biological Systems
While acetylcholinesterase is the primary molecular target for aldicarb, evidence strongly suggests that the principal molecular target for this compound is deoxyribonucleic acid (DNA). The N-nitroso functional group imparts significant genotoxic potential, a characteristic observed across a range of N-nitroso compounds which are recognized as potent mutagens and carcinogens. who.intscienceasia.org
Research has demonstrated that N-nitroso derivatives of several methyl carbamates, including this compound, can induce DNA damage. Specifically, this compound was found to cause numerous single-strand breaks in the DNA of in vitro human skin fibroblast cultures. who.intwho.int This suggests that the molecule, or a reactive species derived from it, interacts directly with the DNA backbone, leading to alkali-sensitive bonds and irreversible alterations. who.int This genotoxic activity is believed to be the primary mechanism behind its carcinogenic effects. who.int
The formation of N-nitroso compounds can occur in vivo from the reaction of carbamate pesticides with nitrites, particularly under the acidic conditions found in the stomach. who.intapvma.gov.au Although the amount of nitroso compounds expected from dietary intake of carbamate residues is generally considered negligible compared to other sources of nitroso-precursors, the high mutagenic and carcinogenic potency of these derivatives makes them a subject of concern. who.intscbt.com
Detailed molecular docking and binding dynamics studies for this compound with DNA are not widely available. However, the mechanism for many N-nitroso compounds involves metabolic activation to form reactive electrophilic species that can then alkylate nucleophilic sites on DNA bases. This alkylation can lead to DNA damage, mutations during replication, and ultimately, the initiation of cancer. scienceasia.org
Comparative Biochemical Pathway Analysis in Model Organisms (Non-Human)
Studies in various non-human model organisms have been crucial in elucidating the biochemical effects of this compound, primarily focusing on its carcinogenic and mutagenic pathways.
The metabolism of the parent compound, aldicarb, is well-characterized in animals like rats. It is rapidly absorbed and metabolized through oxidation to aldicarb sulfoxide (B87167) and subsequently to aldicarb sulfone, both of which are also toxic AChE inhibitors. These are then detoxified via hydrolysis. who.int
For this compound, the biochemical pathway of concern is carcinogenesis. In an inadequately conducted carcinogenicity assay in rats, there was some evidence of nonglandular stomach tumors at high doses of this compound. apvma.gov.au The development of stomach tumors specifically points to a site-of-contact carcinogenic effect, likely resulting from the in-situ formation of the ultimate carcinogen following oral ingestion. apvma.gov.au
Further evidence of its potent carcinogenic activity comes from studies involving hamster cells. When fetal hamster cells were exposed to this compound in vitro and subsequently injected into adult nude mice, the compound induced morphological transformations that were tumorigenic. publications.gc.ca
Genetic toxicity studies in bacterial and mammalian cell systems have also provided insight. A bacterial spot test using Salmonella typhimurium gave a weakly positive result for the mutagenicity of N-nitroso aldicarb. who.int In Chinese hamster V79 cells, N-nitrosation was shown to dramatically increase the mutagenic potential of aldicarb at the hprt locus. oup.com These findings indicate that this compound is a potent mutagen in mammalian cells, a key step in the pathway of chemical carcinogenesis. oup.com
While these studies confirm the activation of genotoxic and carcinogenic pathways in various non-human systems (rats, mice, hamsters), a comprehensive comparative analysis of its effects on broader biochemical pathways (e.g., metabolomics) across different model organisms is not well-documented in the available literature.
Advanced Analytical Methodologies for Environmental Detection and Quantification of Nitrosoaldicarb
The accurate detection and quantification of nitrosoaldicarb in various environmental compartments are critical for monitoring its presence and understanding its fate. Due to the complexity of environmental matrices and the often low concentrations of the analyte, sophisticated analytical methodologies are required. These methods typically involve meticulous sample preparation, followed by advanced chromatographic separation and highly sensitive spectrometric detection.
Environmental Remediation Technologies and Mechanistic Understanding
Advanced Oxidation Processes (AOPs) for Degradation
Advanced Oxidation Processes (AOPs) are a class of water treatment technologies that rely on the in-situ generation of highly reactive and non-selective chemical oxidants, primarily the hydroxyl radical (•OH). mdpi.com These processes are designed to mineralize complex organic pollutants into simpler, less harmful substances like water and carbon dioxide. mdpi.comresearchgate.net AOPs are particularly effective for degrading compounds that are resistant to conventional treatment methods. mdpi.com
The hydroxyl radical (•OH) is an extremely powerful oxidant with a high reaction rate for most organic compounds, making it a key species in AOPs. researchgate.net The degradation of aldicarb (B1662136), and by extension nitrosoaldicarb, by hydroxyl radicals is a rapid and effective process. The primary mechanism for vapor-phase aldicarb degradation is the reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of approximately 42 hours. nih.gov In aqueous systems, the reaction is also swift.
The mechanism of degradation is believed to occur via hydrogen atom abstraction or by direct attack on the sulfur atom. nih.govaiche.org This initial oxidation rapidly transforms aldicarb into its more mobile and persistent metabolites, aldicarb sulfoxide (B87167) and subsequently aldicarb sulfone. tandfonline.com A comprehensive study of various oxidants confirmed that processes generating hydroxyl radicals are effective in transforming aldicarb. tandfonline.comusu.edu The efficiency of these processes is underscored by the high second-order reaction rate constant between aldicarb and the hydroxyl radical, which indicates a high susceptibility to this mode of oxidative degradation.
| Compound | Rate Constant (kOH) (M⁻¹s⁻¹) | Source |
|---|---|---|
| Aldicarb | 8.1 x 10⁹ | researchgate.net |
Photocatalytic degradation is an AOP that utilizes a semiconductor photocatalyst, typically titanium dioxide (TiO₂), and a light source (e.g., UV or visible light) to generate reactive oxygen species. When the photocatalyst absorbs photons with energy greater than its bandgap, electron-hole pairs are created. mdpi.comnih.gov These charge carriers migrate to the catalyst surface, where the holes oxidize water to form hydroxyl radicals and the electrons reduce oxygen to form superoxide (B77818) radicals, both of which degrade the target pollutant. nih.govacs.org
Studies have demonstrated the efficacy of TiO₂-based photocatalysis for the degradation of aldicarb. researchgate.netnih.gov The process involves the adsorption of the pesticide onto the TiO₂ surface, followed by attack from the photogenerated hydroxyl radicals. researchgate.net The efficiency can be enhanced by modifying the photocatalyst; for instance, doping TiO₂ with non-metals like nitrogen and sulfur has been shown to improve degradation performance under visible light. nih.gov The degradation pathway proceeds through the oxidation of the sulfide (B99878) group, forming aldicarb sulfoxide and aldicarb sulfone, followed by the breakdown of the carbamate (B1207046) structure. researchgate.netresearchgate.net
| Photocatalyst | Key Finding | Source |
|---|---|---|
| Titanium Dioxide (TiO₂) Nanoparticles | TiO₂ surface acts as a photocatalyst generating OH• radicals that successfully degrade aldicarb. | researchgate.net |
| Nitrogen and Sulfur-doped TiO₂ | Non-metal doped TiO₂ showed better photocatalytic degradation of aldicarb under visible light compared to pure TiO₂. | nih.gov |
Electrochemical oxidation is an AOP that uses an electric current to degrade pollutants. The process occurs in an electrochemical cell containing an anode and a cathode. electrochemsci.org Degradation can proceed through two main pathways:
Direct Oxidation: Pollutants are adsorbed onto the anode surface and are destroyed by direct electron transfer with the anode. electrochemsci.orgpesting.org.rs
Indirect Oxidation: The process generates strong oxidizing agents in the solution, such as hydroxyl radicals, chlorine, or ozone, from the electrochemical reactions of the electrolyte (e.g., water or chloride ions). These agents then react with and degrade the pollutants in the bulk solution. electrochemsci.org
The choice of anode material is critical to the efficiency and mechanism of degradation. "Active" anodes promote indirect oxidation, while "non-active" anodes like boron-doped diamond (BDD) are highly effective at producing hydroxyl radicals and promoting direct oxidation. researchgate.net For carbamate pesticides, studies have shown that electrochemical oxidation is a viable treatment method. electrochemsci.orgresearchgate.net The process is often pH-dependent, and for some carbamates, pre-hydrolysis under alkaline conditions can enhance the efficiency of electrochemical detection and degradation by making the molecule more electroactive. tsu.runih.gov
Bioremediation and Biotransformation Strategies
Bioremediation leverages the metabolic capabilities of microorganisms like bacteria and fungi to break down environmental pollutants. sarpublication.com Biotransformation, a key component of bioremediation, refers to the enzymatic alteration of a substance within a living organism. tandfonline.com For aldicarb and its derivatives, both chemical and microbial processes contribute to their degradation in the environment, with microbial action being particularly significant in surface soils. capes.gov.brnih.gov
In situ bioremediation of contaminated sites often employs two main strategies: biostimulation and bioaugmentation.
Biostimulation: This approach involves modifying the environment to stimulate the growth and activity of indigenous microorganisms capable of degrading the contaminant. This is typically achieved by adding nutrients (e.g., nitrogen, phosphorus) or electron acceptors (e.g., oxygen). iaea.orgplantprotection.pl
Bioaugmentation: This strategy involves the introduction of specific, pre-grown microbial strains or consortia with a known ability to degrade the target pollutant into the contaminated environment. iaea.org
Microbial degradation is a primary pathway for aldicarb transformation in soil, proceeding mainly through oxidation to aldicarb sulfoxide and aldicarb sulfone, followed by hydrolysis. nih.gov Studies have shown that sterilizing soil (e.g., by autoclaving) significantly inhibits this degradation, confirming the critical role of microbes. flvc.org Several microorganisms have been identified with the ability to degrade aldicarb. The bacterium Stenotrophomonas maltophilia was found to effectively degrade aldicarb via esterase enzymes. psu.edu Similarly, soil fungi such as Gliocladium catenulatum and Penicillium multicolor have demonstrated the potential for aldicarb detoxification. who.int These findings suggest that both stimulating the native microbial population (biostimulation) and introducing potent degraders like S. maltophilia (bioaugmentation) are viable strategies for remediating sites contaminated with aldicarb and its nitroso derivative.
| Microorganism Type | Identified Species | Degradation Potential/Mechanism | Source |
|---|---|---|---|
| Bacterium | Stenotrophomonas maltophilia | Identified as having the most biodegradative effect on aldicarb through hydrolysis by esterase enzymes. | psu.edu |
| Fungus | Gliocladium catenulatum | Showed the highest potential for aldicarb detoxification among five tested fungi. | who.int |
| Penicillium multicolor | Demonstrated significant potential for aldicarb detoxification. | who.int |
Phycoremediation is a branch of bioremediation that uses algae (both macroalgae and microalgae) to remove or biotransform pollutants from water and soil. taylorfrancis.comjmbfs.org The mechanisms involved include biosorption, where pollutants bind to the surface of the algal cells, and bioaccumulation/biodegradation, where pollutants are transported into the cell and metabolized. core.ac.ukacs.org
Microalgae have demonstrated considerable potential for treating pesticide-contaminated water. mdpi.comnih.gov Studies have shown that green algae like Chlorella vulgaris can effectively remove other carbamate pesticides, such as propamocarb, from water, primarily through biosorption. core.ac.uk Other research with different pesticides, like endosulfan, showed that algae could both adsorb the chemical from the medium and subsequently degrade it. acs.org The ability of algae to metabolize organic compounds, coupled with their capacity to sorb them from the aqueous phase, makes them promising candidates for the remediation of water contaminated with this compound. core.ac.ukacs.org The process harnesses the natural metabolic pathways of algae to convert harmful chemicals into less toxic compounds. taylorfrancis.com
Ecotoxicological Research Frameworks and Mechanistic Modeling
Development and Application of Toxicokinetic-Toxicodynamic (TKTD) Models
Toxicokinetic-toxicodynamic (TKTD) models are powerful tools in ecotoxicology that link the exposure of an organism to a chemical with the subsequent adverse effects over time. ecotoxmodels.orgecotoxmodels.orgrsc.org These models consist of two main components: toxicokinetics (TK), which describes the uptake, distribution, metabolism, and elimination of a substance within an organism, and toxicodynamics (TD), which relates the internal concentration of the toxicant to the magnitude of the biological effect. ecotoxmodels.org
The application of TKTD models is particularly valuable for predicting the effects of fluctuating or pulsed exposures, which are common scenarios in agricultural landscapes where pesticides are used. ecotoxmodels.orgbiorxiv.org For substances like aldicarb (B1662136) and its derivatives, TKTD models can help to understand and predict survival rates, as well as sublethal effects on growth and reproduction. biorxiv.orgdebtox.nl
Prominent TKTD modeling frameworks include the General Unified Threshold models for Survival (GUTS) and models based on Dynamic Energy Budget (DEB) theory (DEBtox). debtox.nl GUTS models are specifically designed to predict survival over time under varying exposure conditions. debtox.nl DEBtox models are more comprehensive, capable of simulating the effects of toxicants on the entire life cycle of an organism, including growth and reproduction, by modeling the impact on energy allocation. biorxiv.org
Despite the advanced state of TKTD modeling for many pesticides, there is a notable lack of specific TKTD models developed for nitrosoaldicarb. Research has predominantly focused on the parent compound, aldicarb, and its major metabolites, aldicarb sulfoxide (B87167) and aldicarb sulfone. who.intnih.gov The development of a specific TKTD model for this compound would require dedicated experimental data on its uptake, elimination, and internal distribution in relevant aquatic organisms, as well as data linking internal concentrations to specific toxic effects. Given the instability of this compound, such studies present considerable technical challenges. apvma.gov.au
In Vitro Ecotoxicity Mechanistic Assays and Their Scientific Basis
In vitro ecotoxicity assays, which utilize cells and cellular components, are crucial for elucidating the mechanisms of toxicity of environmental contaminants and for prioritizing chemicals for further testing. nih.govmdpi.com These assays can provide rapid and cost-effective information on a chemical's potential to cause harm at the molecular and cellular levels. For ecotoxicology, in vitro tests using cells from fish or other aquatic organisms are of particular relevance. nih.govfrontiersin.org
A key area of in vitro toxicological investigation for this compound has been its genotoxicity. A significant study demonstrated that this compound induces sister-chromatid exchanges (SCE) in human lymphocytes in vitro in a dose-dependent manner. nih.govcnjournals.com An increase in SCE is an indicator of DNA damage, suggesting that this compound has the potential to be a mutagen. nih.gov The study also noted a slight delay in the cell cycle progression of the exposed lymphocytes. nih.gov This finding of in vitro genotoxicity is a critical piece of information, as it highlights a specific mechanism of potential harm that may not be readily apparent from standard acute toxicity tests. apvma.gov.au
While the genotoxicity of this compound in human cells is documented, there is a scarcity of in vitro ecotoxicity data for this compound in relevant non-target aquatic organisms. Mechanistic assays could explore a range of endpoints beyond genotoxicity, such as:
Cytotoxicity: Assessing the concentration at which this compound causes cell death in fish cell lines. nih.govnih.gov
Enzyme Inhibition: Investigating the effect on key enzymes in aquatic organisms. While aldicarb and its sulfoxide and sulfone metabolites are known inhibitors of acetylcholinesterase, the primary target of carbamate (B1207046) pesticides, specific data on the acetylcholinesterase inhibition potential of this compound in aquatic species is not readily available. who.intnih.gov
Oxidative Stress: Measuring the induction of reactive oxygen species (ROS) and the subsequent cellular stress response. gu.se
Endocrine Disruption: Screening for potential interference with hormone systems in aquatic organisms.
The scientific basis for these assays lies in the understanding that adverse outcomes at the organism and population level often originate from perturbations of cellular pathways. nih.gov Expanding the in vitro testing of this compound to include a battery of such mechanistic assays would provide a more comprehensive understanding of its hazard profile.
Methodologies for Ecological Risk Assessment and Environmental Endpoints
Ecological risk assessment (ERA) is a systematic process used to evaluate the likelihood of adverse ecological effects occurring as a result of exposure to one or more stressors. epa.goveuropa.eu The process generally involves problem formulation, exposure assessment, effects assessment, and risk characterization. europa.eu A critical component of ERA is the selection of assessment endpoints, which are explicit expressions of the environmental values to be protected. ct.gov
For pesticides like aldicarb and its transformation products, the ERA process considers the potential for these substances to contaminate soil and water and subsequently impact non-target organisms. nih.gov The high water solubility and mobility of aldicarb and its primary metabolites mean that aquatic ecosystems are a key area of concern. nih.govpublications.gc.ca
The methodologies for the ERA of this compound are intrinsically linked to those for aldicarb. Regulatory assessments for aldicarb often consider the total toxic residue, which includes the parent compound and its toxic metabolites, aldicarb sulfoxide and aldicarb sulfone. publications.gc.ca The potential for the formation of this compound is also a consideration, particularly in environments with acidic conditions and the presence of nitrites. apvma.gov.au
Key environmental endpoints for the ecological risk assessment of a pesticide like this compound would include:
Survival, growth, and reproduction of sensitive aquatic invertebrates: Species like Daphnia magna are standard models in ecotoxicology.
Survival and development of early life stages of fish: These stages are often the most sensitive to chemical stressors.
Health of aquatic plant communities: Effects on algae and aquatic macrophytes can have cascading effects on the entire ecosystem.
Well-being of sediment-dwelling organisms: Sediments can act as a sink for pesticides and their degradation products.
The risk assessment for this compound is complicated by its instability and the fact that it is part of a mixture of related toxic compounds in the environment. apvma.gov.au A comprehensive ERA would need to consider the combined toxicity of aldicarb, aldicarb sulfoxide, aldicarb sulfone, and this compound.
Research on Environmental Stressor Interactions and Mixtures (e.g., synergism)
In natural ecosystems, organisms are rarely exposed to a single chemical stressor in isolation. Instead, they are typically exposed to a complex mixture of chemicals, along with other environmental stressors such as temperature fluctuations, nutrient availability, and pathogens. mdpi.comidiv.de The combined effect of multiple stressors can be additive (the total effect is the sum of the individual effects), synergistic (the total effect is greater than the sum of the individual effects), or antagonistic (the total effect is less than the sum of the individual effects). frontiersin.orgnih.gov
There is a significant lack of research specifically investigating the interaction of this compound with other environmental stressors. The focus of mixture toxicology for aldicarb has been on the combined effects of the parent compound and its sulfoxide and sulfone metabolites. publications.gc.ca
Understanding the potential for synergistic interactions is crucial for a realistic ecological risk assessment. For example, the presence of other pesticides in a water body could potentially enhance the toxicity of this compound. Similarly, environmental conditions like increased temperature or UV radiation could alter the degradation rate and toxicity of this compound and its co-contaminants. frontiersin.orgemu.ee
Future research in this area should aim to:
Investigate the combined toxicity of this compound with its parent compound aldicarb and other major metabolites.
Assess the influence of key environmental variables, such as temperature and pH, on the toxicity of this compound.
Explore the interactions between this compound and other common agricultural contaminants.
Given the known genotoxic potential of this compound, research into its interactions with other genotoxic agents would be particularly valuable. The use of response-surface experimental designs, which test multiple concentrations of different stressors simultaneously, could provide valuable insights into the complex nature of these interactions. frontiersin.org
Metabolomic Approaches in Environmental and Biological Systems
Identification of Environmental Degradation Products via Metabolomic Profiling
Metabolomic profiling is a key technology for identifying the transformation products of chemical compounds in the environment. This approach involves the comprehensive analysis of all low molecular weight metabolites in a sample, providing a snapshot of the chemical processes occurring. For compounds like nitrosoaldicarb, which is a derivative of the pesticide aldicarb (B1662136), understanding its environmental fate is linked to the degradation pathway of the parent compound.
In soil and water, the primary degradation of aldicarb involves oxidation by microorganisms. who.intpublications.gc.ca This process transforms aldicarb into two major toxic metabolites: aldicarb sulfoxide (B87167) and, more slowly, aldicarb sulfone. who.intpublications.gc.cawho.int These transformation products are generally more water-soluble and mobile in soil than aldicarb itself, which can lead to potential groundwater contamination. who.intpublications.gc.ca The degradation half-life of aldicarb in soil can range from a few days to over two months, influenced by factors such as soil type, moisture, temperature, and microbial activity. who.intiarc.fr
Modern analytical techniques, central to metabolomics, are essential for detecting and quantifying these degradation products. High-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS) are the standard methods for this purpose. ekb.egmdpi.comunl.pt Specifically, techniques like liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) allow for the precise identification of pesticide transformation products by analyzing their exact mass and fragmentation patterns. nih.gov This untargeted approach is crucial for discovering novel or unexpected degradation products in complex environmental matrices like soil and water. nih.govresearchgate.net
The primary degradation pathway of aldicarb proceeds via oxidation, while detoxification occurs through hydrolysis, which breaks down the carbamate (B1207046) ester group to form non-toxic oximes and nitriles. who.intwho.int The rate of hydrolysis is highly dependent on pH. who.int
Table 1: Key Environmental Degradation Products of Aldicarb
| Compound Name | Chemical Formula | Role in Degradation Pathway |
| Aldicarb | C₇H₁₄N₂O₂S | Parent Compound |
| Aldicarb sulfoxide | C₇H₁₄N₂O₃S | Primary, rapid oxidation product |
| Aldicarb sulfone | C₇H₁₄N₂O₄S | Secondary, slower oxidation product |
| Aldicarb oxime | C₆H₁₃NO₂S | Hydrolysis product (detoxification) |
| Aldicarb nitrile | C₆H₁₁NS | Hydrolysis product (detoxification) |
Metabolomic Profiling in Non-Human Model Organisms for Mechanistic Insights
Metabolomic profiling in non-human model organisms such as rats, mice, and zebrafish is a powerful strategy to gain mechanistic insights into the biological effects of chemical compounds. windows.neteuropa.eu By analyzing the global changes in metabolite concentrations in tissues and biofluids following exposure, researchers can identify perturbed metabolic pathways and understand the molecular mechanisms of action.
When aldicarb, the parent compound of this compound, is studied in mammalian systems, it is rapidly absorbed and metabolized. who.intwho.int The metabolic transformation is similar across species, mirroring the environmental degradation pathway, with rapid oxidation to aldicarb sulfoxide and slower conversion to aldicarb sulfone. who.intinchem.org These metabolites are then excreted, primarily through urine, with no significant bioaccumulation observed. who.intinchem.org
Studies in rats have shown that exposure to aldicarb and its metabolites can lead to measurable biological effects, such as a reduction in cholinesterase activity, which is a key indicator of exposure to carbamate insecticides. publications.gc.ca Metabolomic approaches can expand on these findings by providing a broader view of systemic effects. For instance, studies on other pesticides using model organisms like mice have revealed that exposure can significantly impact the gut microbiome and alter the host's metabolic and lipidomic profiles. oup.com Untargeted metabolomics can identify specific biomarkers and disrupted pathways, such as energy and nucleotide metabolism, providing a detailed picture of the compound's systemic impact. nih.gov
While specific metabolomic studies focusing solely on this compound are not widely documented, the approaches used for aldicarb and other pesticides serve as a clear blueprint. Exposing model organisms to this compound and subsequently profiling metabolites in plasma, liver, or other tissues would illuminate its specific biological impact. Such studies could pinpoint alterations in key metabolic pathways, including amino acid metabolism, lipid metabolism, and the urea (B33335) cycle, which have been shown to be affected by other chemical exposures. mdpi.com
Table 2: Representative Metabolic Changes Observed in Model Organisms Exposed to Pesticides
| Model Organism | Exposure Compound | Observed Metabolic Perturbation | Analytical Technique |
| Mice | Glyphosate-based herbicide | Impaired Krebs cycle, altered pyruvate (B1213749) metabolism, disrupted nucleotide synthesis. nih.gov | Metabolomics, Transcriptomics |
| Rats | Aldicarb | Reduction in plasma and erythrocyte cholinesterase activity. publications.gc.ca | Biochemical Assays |
| Zebrafish | Cyantraniliprole | Altered fatty acid metabolism (elongation, degradation), dysregulation of PPAR pathway. mdpi.com | LC-MS, Transcriptomics |
| Mice | Aldicarb | Altered gut microbiome, metabolome, and lipidome. oup.com | Metagenomics, Metabolomics |
Integration of Omics Technologies in Environmental Chemistry Research
To achieve a comprehensive understanding of a chemical's interaction with biological systems, environmental chemistry research is increasingly integrating multiple "omics" technologies. This includes genomics (study of genes), transcriptomics (gene expression), proteomics (proteins), and metabolomics (metabolites). cd-genomics.com This integrated, multi-omics approach provides a holistic view, from the genetic blueprint to the functional metabolic output, of an organism's response to environmental stressors. nih.govnih.gov
In the context of a compound like this compound, a multi-omics strategy would be highly informative.
Transcriptomics can reveal which genes are up- or down-regulated upon exposure, indicating the cellular pathways that are activated or suppressed. cd-genomics.com
Metabolomics then identifies the resulting changes in the concentrations of small molecule metabolites, showing the functional consequences of the altered gene expression. nih.govnih.gov
The combination of transcriptomics and metabolomics is particularly powerful. By correlating changes in gene expression with changes in metabolite levels, researchers can construct detailed regulatory networks and identify key pathways affected by the chemical. mdpi.comoup.com For example, an integrated analysis might show that a pesticide up-regulates genes involved in fatty acid degradation while metabolomics confirms a corresponding decrease in specific fatty acids and an increase in their breakdown products. mdpi.com This approach has been successfully used to study the effects of various environmental contaminants, revealing impacts on energy metabolism, nucleotide metabolism, and lipid biosynthesis. nih.govnih.gov
Applying this integrated framework to this compound and its parent compound, aldicarb, would allow scientists to connect exposure to specific molecular initiating events and trace their propagation through biological systems to an adverse outcome. This "source-to-outcome" pathway analysis is critical for modern risk assessment, moving beyond simple toxicity endpoints to a mechanistic understanding of how chemical contaminants affect environmental and human health. oup.com
Future Directions in Nitrosoaldicarb Research
Emerging Research Areas and Unexplored Degradation Pathways
While the primary degradation pathways of Aldicarb (B1662136) to its sulfoxide (B87167) and sulfone derivatives are well-documented, the formation and subsequent fate of Nitrosoaldicarb present a more complex challenge to researchers. nih.govwho.int Emerging research is beginning to focus on previously under-explored degradation mechanisms that could significantly alter the environmental persistence and toxicological profile of this compound.
Key Emerging Research Areas:
Advanced Oxidation Processes (AOPs): The potential for AOPs to degrade this compound is a promising area of investigation. These processes generate highly reactive species, such as hydroxyl radicals, which can break down complex organic molecules. mdpi.com Future studies will likely explore the efficacy of various AOPs, including ozonation, Fenton and photo-Fenton reactions, and photocatalysis, in mineralizing this compound in contaminated water and soil.
Microbial Consortia and Enzymatic Degradation: While the microbial degradation of Aldicarb has been studied, the specific microorganisms and enzymatic pathways involved in the breakdown of this compound are less understood. nih.govresearchgate.net Research is moving towards identifying and characterizing novel microbial consortia with the ability to utilize this compound as a substrate. mdpi.com This includes the isolation and characterization of specific enzymes, such as nitroreductases, that may play a key role in the initial steps of its biodegradation. researchgate.net The potential for both aerobic and anaerobic degradation pathways warrants further investigation. nih.govmdpi.com
Photodegradation in Complex Environmental Matrices: The role of photolysis in the degradation of this compound, particularly in the presence of natural photosensitizers found in surface waters, is an area ripe for exploration. nih.gov Future research will likely focus on elucidating the photodegradation pathways, identifying the resulting transformation products, and assessing their potential toxicity. researchgate.netresearchgate.net Understanding how factors such as pH, dissolved organic matter, and the presence of other contaminants influence photodegradation rates will be crucial.
Bioremediation Strategies: Building on the understanding of microbial degradation, future research will likely focus on developing practical bioremediation technologies for environments contaminated with this compound. mdpi.comresearchgate.net This could involve bioaugmentation, where specific this compound-degrading microbes are introduced to a contaminated site, or biostimulation, which involves adding nutrients to enhance the activity of indigenous microbial populations.
Unexplored Degradation Pathways of Interest:
| Degradation Pathway | Potential Research Focus |
| Anaerobic Degradation | Investigating the role of methanogenic and sulfate-reducing bacteria in the transformation of this compound in anoxic environments like sediments and groundwater. nih.gov |
| Fungal Degradation | Exploring the capacity of various fungal species, particularly white-rot fungi known for their powerful lignin-degrading enzymes, to break down this compound. researchgate.net |
| Plant Uptake and Metabolism | Studying the potential for phytoremediation by examining the uptake, translocation, and metabolic transformation of this compound in different plant species. |
| Co-metabolism | Investigating the degradation of this compound in the presence of other organic compounds that could serve as primary growth substrates for microorganisms, potentially leading to its fortuitous breakdown. |
Integration of Multi-Disciplinary Approaches in Environmental Science
Addressing the complex environmental challenges posed by this compound necessitates a move beyond single-discipline studies towards a more integrated, multi-disciplinary approach. wikipedia.org By combining expertise from various scientific fields, a more holistic understanding of the compound's journey and impact on ecosystems can be achieved.
Examples of Multi-Disciplinary Integration:
Environmental Chemistry and Toxicology: Combining advanced analytical techniques for detecting and quantifying this compound and its degradation products in various environmental matrices with toxicological studies to assess the effects of these compounds on non-target organisms. mdpi.comfrontiersin.org This integrated approach is essential for a comprehensive risk assessment. epa.gov
Microbiology and Molecular Biology: Utilizing microbiological techniques to isolate and identify microorganisms capable of degrading this compound, coupled with molecular tools to elucidate the genetic and enzymatic pathways involved. nih.gov This can pave the way for the development of targeted bioremediation strategies.
Hydrology and Soil Science: Integrating hydrological models that predict water flow and contaminant transport with soil science principles to understand how soil properties (e.g., organic matter content, pH, texture) influence the leaching, adsorption, and degradation of this compound. epa.gov
Computational Science and Environmental Monitoring: Combining field monitoring data with computational models to predict the environmental fate and transport of this compound over larger spatial and temporal scales. mdpi.com This allows for proactive risk management and the identification of potential hotspots of contamination.
The synergy of these disciplines will be crucial in developing effective strategies for monitoring, managing, and mitigating the environmental risks associated with this compound.
Advancements in Predictive Modeling and Simulation for Environmental Fate
Predictive modeling and simulation are becoming indispensable tools in environmental science for forecasting the behavior of contaminants like this compound. nibio.no These computational approaches allow for the assessment of potential environmental concentrations and persistence under various scenarios, aiding in risk assessment and regulatory decision-making. researchgate.netoup.com
Key Advancements in Modeling and Simulation:
Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models are being increasingly refined to predict the environmental fate properties of chemicals based on their molecular structure. nih.govbohrium.com Future advancements will likely involve the development of more accurate QSARs specifically for nitroso compounds, predicting parameters such as biodegradation rates, soil sorption coefficients, and toxicity. uci.edueuropa.eu
Environmental Fate Models: Sophisticated environmental fate models, such as the Pesticide Root Zone Model (PRZM) and the Soil and Water Assessment Tool (SWAT), are continuously being improved to provide more realistic simulations of pesticide transport and transformation. usda.gov Future iterations of these models are expected to incorporate more detailed degradation pathways for transformation products like this compound and allow for more complex scenario analysis. frontiersin.org
Machine Learning and Artificial Intelligence: The application of machine learning algorithms is a rapidly emerging trend in environmental modeling. researchgate.net These approaches can analyze large datasets from environmental monitoring and laboratory studies to identify complex patterns and relationships that govern the fate of this compound, leading to more accurate predictive models.
Fuzzy Logic Models: Fuzzy logic offers a framework for modeling complex systems with inherent uncertainty. This approach can be used to develop decision support models for assessing the environmental safety of pesticides and their transformation products by integrating various parameters related to their behavior and effects. eaht.org
Table of Predictive Models and Their Applications:
| Model Type | Application in this compound Research | Potential Future Developments |
| QSAR | Predicting physicochemical properties, toxicity, and biodegradability based on molecular structure. nih.govuci.edu | Development of specific QSARs for N-nitroso compounds to improve prediction accuracy. |
| Leaching Models (e.g., PERSAM, MACRO) | Simulating the vertical movement of this compound through the soil profile and estimating its potential to contaminate groundwater. nibio.no | Integration of more complex microbial degradation kinetics and preferential flow pathways. |
| Runoff Models (e.g., SWASH, PRZM) | Predicting the transport of this compound from agricultural fields to surface water bodies via runoff and erosion. nibio.nousda.gov | Enhanced spatial resolution and coupling with watershed-scale hydrological models. |
| Integrated Environmental Models | Providing a holistic assessment of this compound's distribution and fate across different environmental compartments (air, water, soil, biota). researchgate.net | Incorporation of food chain models to predict bioaccumulation and biomagnification potential. |
These advancements in predictive modeling will provide regulators, environmental managers, and scientists with powerful tools to better understand and manage the potential risks associated with this compound in the environment.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting Nitrosoaldicarb in biological and environmental samples?
- Methodology : High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is widely used for trace-level detection. Gas chromatography (GC) with nitrogen-phosphorus detectors (NPD) may also be effective for volatile derivatives. Ensure calibration with certified reference materials (e.g., 3-Nitrodibenzofuran standards, as in ) and validate recovery rates using spiked matrices. Standardize protocols to address variability in sample preparation, such as extraction efficiency and matrix interference .
- Key considerations : Include internal standards (e.g., isotopically labeled analogs) to correct for instrument drift and matrix effects.
Q. How should researchers design in vivo studies to assess this compound’s carcinogenicity?
- Experimental design : Use rodent models (e.g., rats) with controlled dosing regimens, focusing on endpoints like tumor incidence in target organs (e.g., forestomach, as observed in ). Include multiple dose groups to establish dose-response relationships and a solvent-only control group to isolate compound-specific effects. Monitor survival rates and adjust statistical power to account for attrition in high-toxicity cohorts .
- Data interpretation : Use Kaplan-Meier survival analysis and Cox proportional hazards models to differentiate between mortality due to toxicity versus carcinogenicity .
Q. What are the critical factors in ensuring reproducibility of this compound toxicity studies?
- Protocol standardization : Document batch-to-batch compound purity (e.g., >95% by HPLC, as in ), storage conditions (e.g., avoidance of heat to prevent decomposition into SOx/NOx gases), and vehicle selection (e.g., corn oil vs. aqueous solvents). Follow guidelines for reporting methods, such as those in , including detailed experimental conditions in supplementary materials .
Advanced Research Questions
Q. How can researchers resolve contradictions between this compound’s high toxicity and its carcinogenic potency in survival-limited studies?
- Analytical approach : Apply competing risks analysis to disentangle mortality causes. Use interval-censored tumor onset models to estimate carcinogenic potential independent of early mortality. Cross-validate findings with in vitro genotoxicity assays (e.g., Ames test, comet assay) to corroborate mechanisms .
- Case study : In , poor survival in high-dose groups necessitated stratified analysis by survival duration, revealing dose-dependent tumorigenicity despite attrition .
Q. What advanced techniques improve sensitivity and specificity in quantifying this compound degradation products?
- Method optimization : Employ solid-phase microextraction (SPME) coupled with GC-MS for volatile degradation byproducts (e.g., SOx, NOx). For non-volatile metabolites, use liquid chromatography-high-resolution mass spectrometry (LC-HRMS) with isotopic pattern matching. Validate against synthetic standards (e.g., 2-Nitrodibenzothiophene in ) .
Q. How can mechanistic studies elucidate this compound’s molecular pathways of toxicity?
- Strategy : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) in exposed cell lines or tissues to identify dysregulated pathways (e.g., oxidative stress, DNA repair). Use CRISPR-Cas9 knockouts to validate candidate genes (e.g., CYP450 enzymes for metabolic activation) .
- Reference : highlights the release of toxic gases upon decomposition, suggesting redox cycling as a potential mechanism .
Q. What statistical models are suitable for assessing synergistic effects between this compound and other carcinogens?
- Modeling framework : Apply factorial experimental designs to test additive vs. synergistic interactions. Use benchmark dose (BMD) modeling with interaction terms. For example, co-exposure studies with nitrosamines could reveal shared metabolic activation pathways .
Q. How should researchers report conflicting data on this compound’s environmental persistence?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
